An In-depth Technical Guide to 7-Iodo-9H-fluoren-2-amine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 7-Iodo-9H-fluoren-2-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Iodo-9H-fluoren-2-amine, a key intermediate in organic synthesis. The document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel materials and potential therapeutic agents.
Core Chemical Properties and Structure
7-Iodo-9H-fluoren-2-amine is a derivative of fluorene, a polycyclic aromatic hydrocarbon. Its structure is characterized by a fluorene backbone with an iodine atom substituted at the 7-position and an amine group at the 2-position. This specific arrangement of functional groups imparts unique chemical reactivity and properties to the molecule.
The foundational structure of fluorene itself is a rigid and planar system, which makes it an attractive scaffold in various scientific fields. The addition of the iodo and amino groups provides handles for further chemical modifications, making 7-Iodo-9H-fluoren-2-amine a versatile building block.[1]
Table 1: Physicochemical Properties of 7-Iodo-9H-fluoren-2-amine
| Property | Value | Source |
| CAS Number | 34172-48-0 | [2][3] |
| Molecular Formula | C₁₃H₁₀IN | [2][3] |
| Molecular Weight | 307.13 g/mol | [2][3] |
| Storage | Room temperature | [2][3] |
Synthesis and Reactivity
While specific, detailed synthetic procedures for 7-Iodo-9H-fluoren-2-amine are not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established transformations of the fluorene core. The synthesis would likely involve the introduction of the amino and iodo groups onto a pre-existing fluorene scaffold through multi-step reactions.
The reactivity of 7-Iodo-9H-fluoren-2-amine is largely dictated by its two functional groups:
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The Amine Group: The primary amine group (-NH₂) is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases. It is also a key functional group for forming amides, which are prevalent in pharmaceuticals.
-
The Iodine Atom: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[4] This allows for the facile introduction of a wide range of other functional groups at the 7-position, a critical feature for creating diverse molecular libraries for drug screening or for fine-tuning the properties of materials.[4]
The presence of the iodine atom significantly enhances the molecule's utility as a synthetic intermediate.[4] It enables participation in key carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[4] These reactions are fundamental in modern organic synthesis for constructing complex molecules from simpler precursors.
Spectroscopic Profile
3.1. Mass Spectrometry (MS) Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M]⁺ at an m/z corresponding to the exact mass of C₁₃H₁₀IN.
3.2. Infrared (IR) Spectroscopy The IR spectrum of 7-Iodo-9H-fluoren-2-amine is expected to exhibit characteristic absorption bands for its functional groups:
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N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric stretching vibrations of the N-H bonds.[6] These peaks are often broadened due to hydrogen bonding.[6]
-
N-H Scissoring: A strong in-plane scissoring absorption for the NH₂ group is expected between 1650 and 1550 cm⁻¹.[7]
-
C-N Stretching: The stretching vibration of the aromatic C-N bond will likely appear in the 1350-1200 cm⁻¹ region.[7]
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.
-
C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule. The protons on the aromatic fluorene ring will appear in the downfield region (typically ~7.0-8.0 ppm). The two protons of the amine group will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.[7] The methylene protons at the 9-position of the fluorene ring will likely appear as a singlet around 4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The carbons attached to the nitrogen and iodine atoms will be significantly influenced by these heteroatoms, leading to characteristic chemical shifts. Carbons directly bonded to the amine group typically appear in the 10-65 ppm range.[7]
Applications in Research and Development
The unique structural features of 7-Iodo-9H-fluoren-2-amine make it a valuable intermediate in several areas of research and development:
4.1. Medicinal Chemistry and Drug Discovery The fluorene scaffold is present in a number of biologically active compounds and approved drugs. The ability to functionalize both the 2- and 7-positions of the fluorene core via the amine and iodo groups makes this compound an attractive starting material for the synthesis of new drug candidates. The amine group can be used to attach various side chains or to improve the solubility and pharmacokinetic properties of a molecule. The iodo group allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a potential drug.
4.2. Materials Science Fluorene derivatives are widely used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors.[3] The rigid, planar, and electron-rich nature of the fluorene ring system is conducive to efficient charge transport and light emission. 7-Iodo-9H-fluoren-2-amine serves as a key building block for synthesizing conjugated polymers and small molecules with tailored optoelectronic properties.[3] The amine and iodo groups can be used to tune the electronic properties (e.g., HOMO/LUMO levels) and to link fluorene units into larger polymeric structures.
4.3. Fluorescent Probes and Bioimaging Fluorene-based molecules often exhibit strong fluorescence. This property, combined with the reactivity of the amine group, makes 7-Iodo-9H-fluoren-2-amine a potential precursor for the synthesis of fluorescent probes for bioimaging applications.[3][8][9][10] The amine group can be functionalized with a reactive moiety, such as an isothiocyanate, to allow for covalent labeling of biomolecules like proteins and peptides.[8][9][10] The iodine atom can be used to introduce other functionalities or to attach the probe to a specific targeting ligand.
Experimental Protocols and Workflows
The following section outlines a generalized experimental workflow for a common reaction involving a substituted iodo-fluorene derivative, illustrating the utility of the iodine atom in cross-coupling reactions.
Generalized Protocol for a Suzuki Cross-Coupling Reaction
This protocol describes a typical procedure for coupling an aryl iodide, such as 7-Iodo-9H-fluoren-2-amine, with a boronic acid.
Objective: To synthesize a 7-aryl-9H-fluoren-2-amine derivative.
Materials:
-
7-Iodo-9H-fluoren-2-amine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
In a reaction vessel, combine 7-Iodo-9H-fluoren-2-amine (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the solvent system to the reaction vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-9H-fluoren-2-amine.
Workflow Diagram:
Caption: Workflow for a Suzuki cross-coupling reaction.
Safety and Handling
As with any chemical compound, 7-Iodo-9H-fluoren-2-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
7-Iodo-9H-fluoren-2-amine is a strategically important synthetic intermediate with significant potential in medicinal chemistry, materials science, and bioimaging. Its unique combination of a reactive amine group and a versatile iodine atom on a rigid fluorene scaffold provides a powerful platform for the design and synthesis of novel functional molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, intended to serve as a valuable resource for researchers in the field.
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Collot, M., et al. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. ACS Publications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-7-iodo-9H-fluorene. PubChem. Retrieved from [Link]
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Collot, M., et al. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. PubMed Central. Retrieved from [Link]
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Li, B., et al. (2016). Synthesis of Fluorenes Starting from 2-Iodobiphenyls and CH2Br2 through Palladium-Catalyzed Dual C–C Bond Formation. Organic Letters. Retrieved from [Link]
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Collot, M., et al. (2008). Amine-reactive fluorene probes: synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging. PubMed. Retrieved from [Link]
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ResearchGate. (2011). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. Retrieved from [Link]
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